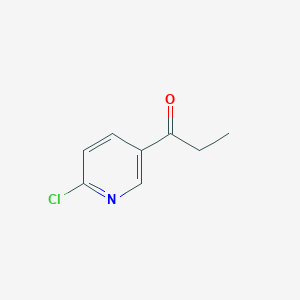

1-(6-Chloropyridin-3-yl)propan-1-one

カタログ番号 B1358015

CAS番号:

872088-03-4

分子量: 169.61 g/mol

InChIキー: UEASVECCOHTXTK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .科学的研究の応用

Synthesis and Probe Development

- Alpha-Nitro Ketone Synthesis : 1-(6-Chloropyridin-3-yl)propan-1-one has been utilized in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, useful for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Spectroscopic and Structural Analysis

- Molecular Structure Studies : The compound has been studied for its molecular structure, spectroscopic properties, and quantum chemical aspects, contributing to understanding the stability and charge distribution within similar molecules (Sivakumar et al., 2021).

- X-ray Crystallography : Investigations into the crystal structure of derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one provide insights into the geometrical configuration and intermolecular interactions of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Biological Activity and Antimicrobial Properties

- Anticancer and Antimicrobial Potential : Certain derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one have been studied for their potential anticancer and antimicrobial activities, indicating the compound's relevance in pharmaceutical research (Kuznetsov, Mazhed, & Serova, 2010).

Analytical Chemistry and Identification

- Identification of Cathinones : The compound has been used in identifying and derivatizing novel cathinones, aiding in forensic and analytical chemistry (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Synthesis

- Synthesis of Novel Compounds : The compound is used in the synthesis of diverse chemical structures like oxadiazoles and pyrazolines, exploring its utility in creating novel molecules with potential biological activities (Hon, 2013).

特性

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASVECCOHTXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617071 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridin-3-yl)propan-1-one | |

CAS RN |

872088-03-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-N-methoxy-N-methyl nicotinamide (6.0 g, 30 mmol) (produced as disclosed in Perner, R. J. J. Med. Chem. 2003, 46, 5249) in THF (100 mL) was added a 3M solution of ethyl magnesium chloride in ether (15 mL, 45 mmol). The reaction mixture was heated under reflux for 4 hours and then stirred at approximately 25° C. for 14 hours. The reaction mixture was treated with a saturated aqueous solution of ammonium chloride (100 mL) and then extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was purified by chromatography over silica gel, eluting with 10 percent ethyl acetate in hexane to give product as a white solid. (2.8 g, 60 percent yield).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

60%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)